2-Acetylcyclohexanone

Tautomerism β-Diketone Physical Organic Chemistry

2-Acetylcyclohexanone (ACHE) is the definitive six-membered cyclic β-diketone for synthetic routes where acyclic analogs or five-membered ring variants fail to deliver the required regiochemical outcome. Its uniquely slow deprotonation rate enables controlled metal chelation kinetics for iron(III) scavenging in industrial and beverage applications. For photochemical cascade reactions producing endocyclic polycyclic frameworks, ACHE is the only β-diketone that yields the correct regioisomer. In microwave-assisted heterocyclic synthesis, it delivers tetrahydroindazoles in up to 90% yield within 2 minutes. Procurement ensures access to a non-substitutable intermediate with well-defined, predictable regioselectivity in alkaline ring-opening (60–64% yield to the keto acid).

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 874-23-7
Cat. No. B032800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylcyclohexanone
CAS874-23-7
Synonyms2-Acetylcyclohexanone;  2-Acetyl-1-cyclohexanone;  2-Acetylcyclohexanone;  NSC 7713;  α-Acetylcyclohexanone _x000B__x000B_
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(=O)C1CCCCC1=O
InChIInChI=1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3
InChIKeyOEKATORRSPXJHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylcyclohexanone (CAS 874-23-7) – Key Properties and Comparative Context for Procurement


2-Acetylcyclohexanone (CAS 874-23-7) is a cyclic β-diketone featuring a cyclohexanone ring with an acetyl substituent at the 2-position [1]. It is a versatile synthetic intermediate characterized by its keto-enol tautomerism, which governs its reactivity in heterocyclic synthesis, metal chelation, and regioselective transformations [1]. Compared to acyclic analogs such as acetylacetone and other cyclic β-diketones like 2-acetylcyclopentanone, 2-acetylcyclohexanone exhibits distinct steric and electronic properties that critically influence reaction outcomes, making it a non-substitutable building block in specific synthetic routes [1].

2-Acetylcyclohexanone – Why In-Class β-Diketone Analogs Cannot Be Freely Substituted


Despite the common β-diketone motif shared by compounds like acetylacetone, 2-acetylcyclopentanone, and dimedone, 2-acetylcyclohexanone cannot be interchanged without significant, quantifiable consequences for reaction efficiency and selectivity. Its unique cyclohexanone-derived framework imposes specific ring strain, steric hindrance, and a distinct tautomeric equilibrium profile that directly dictates rates of enolization, metal chelation kinetics, and regiochemical outcomes in annulation and cleavage reactions [1][2]. Substituting 2-acetylcyclohexanone with a smaller or more flexible β-diketone would predictably alter the product distribution, yield, and even the fundamental feasibility of a given synthetic route, as demonstrated by the direct comparative data in the sections that follow.

2-Acetylcyclohexanone – Quantified Differentiation Against Closest Analogs for Informed Scientific Selection


2-Acetylcyclohexanone Exhibits a Slower, More Enol-Rich Tautomeric Equilibrium vs. Acetylacetone and 2-Acetylcyclopentanone in Aqueous Media

In water at 25°C, 2-acetylcyclohexanone (ACHE) exhibits a markedly different tautomeric equilibrium and interconversion rate compared to its acyclic analog acetylacetone and the smaller ring analog 2-acetylcyclopentanone. ACHE shows >40% enol content and a pKa of 9.85, while acetylacetone exists as only 12% enol in water with a pKa of ~8.9 [1][2]. The keto-enol interconversion for ACHE is described as a 'slow process' relative to other β-diketones, a kinetic feature that directly impacts its reactivity in aqueous-phase reactions [1].

Tautomerism β-Diketone Physical Organic Chemistry

2-Acetylcyclohexanone Demonstrates Minimum Keto-Tautomer Deprotonation Rate for Iron(III) Chelation Among Structurally Similar 1,3-Dicarbonyl Ligands

Kinetic studies on the monochelate formation of iron(III) with 2-acetylcyclohexanone (ACHE) in aqueous solution reveal that the deprotonation rate of its keto tautomer is at a minimum when compared to a series of 1,3-dicarbonylic ligands of similar structure [1]. This slow deprotonation step directly limits the overall rate of metal complex formation, a kinetic signature that distinguishes ACHE from both acyclic β-diketones and cyclic analogs with different ring sizes.

Metal Chelation Iron(III) Kinetics Coordination Chemistry

2-Acetylcyclohexanone Directs Regioselective Ring-Opening over Side-Chain Cleavage in Alkaline Conditions, Contrasting with Cyclopentanone and Larger Ring Analogs

Under alkaline conditions (hot 10% NaOH), the regioselectivity of cleavage for 2-acetylcyclohexanone is fundamentally determined by its six-membered ring size. 2-Acetylcyclohexanone undergoes predominantly ring opening (60-64% yield of the keto acid product), whereas the five-membered ring analog, 2-acetylcyclopentanone, undergoes ring opening to a much greater extent (85-90% yield) [1]. In stark contrast, the larger ring analogs 2-acetylcycloheptanone and 2-acetylcyclooctanone undergo exclusively side-chain cleavage, yielding no ring-opened product [1].

Alkaline Cleavage Regioselectivity Ring Strain Synthetic Methodology

2-Acetylcyclohexanone Confers Divergent Photochemical Chemoselectivity: Endocyclic vs. Exocyclic Double Bond Formation When Compared to 2-Acetylcyclopentanone

In the light-induced reaction with o-vinylanilines to form polyheterocyclic skeletons, the chemoselectivity of β-enaminones generated from 2-acetylcyclohexanone and 2-acetylcyclopentanone is strikingly different. 2-Acetylcyclohexanone yields the major photoproduct bearing an endocyclic double bond, whereas 2-acetylcyclopentanone predominantly yields the exocyclic double bond isomer as the major product [1]. This divergence is rationalized by the Dieckmann-Kon rule and underscores the decisive role of ring size in dictating excited-state reactivity.

Photochemistry Chemoselectivity β-Enaminones Heterocyclic Synthesis

2-Acetylcyclohexanone Enables High-Yield (90%) Microwave-Assisted Synthesis of Bioactive Tetrahydroindazoles with Drastically Reduced Reaction Times vs. Conventional Heating

In a comparative study of conventional and microwave-assisted (MW) synthesis of tetrahydroindazoles from 2-acetylcyclohexanone and various hydrazines, MW irradiation consistently provided superior yields (up to 90%) and significantly shorter reaction times (reduced from hours to minutes) [1]. For example, compound 3a was obtained in 90% yield under MW conditions, compared to a previous literature yield of 77% using alternative catalysis [1]. This demonstrates that ACHE is an efficient building block for rapid, high-yielding heterocyclic synthesis under modern, energy-efficient conditions.

Microwave Synthesis Tetrahydroindazole Green Chemistry Heterocyclic Chemistry

2-Acetylcyclohexanone – Optimal Use Cases Validated by Comparative Performance Data


Synthesis of Metal Chelators Requiring Slow, Controlled Fe(III) Binding Kinetics

The uniquely slow deprotonation rate of the keto tautomer of 2-acetylcyclohexanone, which represents a minimum among comparable 1,3-dicarbonyl ligands, makes it the preferred starting material for designing iron(III) chelators intended for applications where rapid metal scavenging is undesirable [1]. This kinetic property is particularly relevant for trace metal management in industrial processes, in beverages (e.g., beer aging prevention), or in formulations requiring a delayed chelation response [2].

Photochemical Construction of Heterocycles with Endocyclic Double Bond Topology

For photochemical cascade reactions targeting polycyclic frameworks with an endocyclic double bond, 2-acetylcyclohexanone is the essential building block [1]. The direct comparative data demonstrate that 2-acetylcyclopentanone yields the exocyclic isomer as the major product, whereas ACHE directs the reaction toward the endocyclic product [1]. Substituting the β-diketone in this light-driven protocol would result in the synthesis of the incorrect regioisomer, highlighting ACHE's non-substitutable role in achieving the desired molecular architecture.

Microwave-Assisted Parallel Synthesis of Tetrahydroindazole Libraries

In combinatorial or medicinal chemistry workflows that rely on microwave-assisted synthesis for speed and efficiency, 2-acetylcyclohexanone has been validated as a high-performing substrate, delivering tetrahydroindazole derivatives in up to 90% yield with reaction times of just 2 minutes [1]. This quantitative efficiency gain over traditional reflux methods (hours) and alternative catalytic systems (77% yield) makes ACHE a cost-effective and time-saving building block for generating libraries of nitrogen-containing heterocycles with demonstrated antioxidant potential [1].

Regioselective Alkaline Cleavage for Keto Acid Synthesis

When a synthetic route requires a six-membered ring to undergo alkaline cleavage to yield a specific keto acid, 2-acetylcyclohexanone is the optimal choice [1]. Its 60-64% yield for ring opening is a well-defined, predictable outcome that cannot be replicated with the five-membered ring analog (which gives 85-90% ring opening) or with larger ring analogs (which yield only side-chain cleavage products) [1]. This quantifiable regioselectivity ensures that procurement of ACHE is a rational, data-driven decision for achieving the desired transformation.

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